4-Phenyl-3-furaldehyde

Catalog No.
S8908867
CAS No.
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-3-furaldehyde

Product Name

4-Phenyl-3-furaldehyde

IUPAC Name

4-phenylfuran-3-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H

InChI Key

WNBISMIPMQKVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC=C2C=O

Condensation Reactions with Nitrogen Nucleophiles

Condensation reactions between aldehydes and nitrogen-containing nucleophiles represent a cornerstone in furan synthesis. For 4-phenyl-3-furaldehyde, analogous pathways can be inferred from studies on 4-phenyl-2-furaldehyde. In one approach, 4-phenyl-2-furaldehyde (S3e) was synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-furaldehyde and phenylboronic acid, yielding the arylated product in 53% after recrystallization. Adapting this method for the 3-furaldehyde isomer would require starting with a suitably substituted bromofuraldehyde precursor.

The three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary amines offers another route to functionalized furans. While this study focused on 4-fluorobenzaldehyde, replacing it with a phenyl-substituted furfural precursor could enable access to 4-phenyl-3-furaldehyde derivatives. For example, the Knoevenagel condensation of β-ketonitriles with aldehydes, followed by nucleophilic aromatic substitution (SNAr), generates α-arylidene-β-ketonitriles. This two-step process could be modified to incorporate a phenyl group at the 4-position of the furan ring.

Key challenges in these reactions include regioselectivity and electronic effects. The electron-withdrawing nature of the aldehyde group directs nucleophilic attack to specific positions, necessitating careful optimization of reaction conditions. For instance, in the synthesis of 5-(4-nitrophenyl)-2-furanmethanol, NaBH4 reduction of the corresponding aldehyde proceeded smoothly in a biphasic diethyl ether/water system, suggesting that similar reducing conditions could stabilize reactive intermediates in 3-furaldehyde synthesis.

Catalytic Cyclization Strategies in Heterocyclic Synthesis

Catalytic cyclization methods are pivotal for constructing the furan core. Pd(OAc)2-catalyzed arylation of 2-furaldehyde with aryl boronic acids exemplifies a robust strategy, producing 5-aryl-2-furaldehydes in yields up to 53%. Transitioning this methodology to 3-furaldehyde would require a brominated 3-furaldehyde starting material, enabling cross-coupling at the 4-position.

Electrocyclization reactions offer an alternative route. Dienyl diketones undergo 4π or 6π electrocyclization depending on the substituents and reaction conditions. For example, treatment of dienyl diketones with DABCO (1,4-diazabicyclo[2.2.2]octane) induces 6π electrocyclization to form 2H-pyrans. While this study focused on pyrans, analogous furan syntheses could involve conrotatory cyclization of pentadienyl intermediates. The stereochemical outcome of these reactions is highly dependent on the substituents, with larger groups favoring specific transition states.

Lewis acid-catalyzed Nazarov cyclizations also show promise. In the presence of LiCl and triethylamine, dienyl diketones undergo 4π electrocyclization to form cyclopentenones. Adapting this to furan synthesis would require designing diketone precursors that favor furan ring closure over alternative pathways.

Solvent-Free Mechanochemical Approaches

While the provided search results lack direct examples of solvent-free mechanochemical synthesis for 4-phenyl-3-furaldehyde, principles from related systems can be extrapolated. Mechanochemical methods eliminate solvent use by leveraging mechanical force to drive reactions, often improving atom economy. For instance, the synthesis of 5-phenyl-2-furanmethanol involved vigorous stirring in MeCN and H2O, suggesting that high-shear mixing could facilitate similar transformations without solvents.

A potential mechanochemical route could involve ball-milling a bromofuraldehyde derivative with phenylboronic acid in the presence of a Pd catalyst and base. This approach mirrors solid-state Suzuki couplings reported for other heterocycles. Reaction efficiency would depend on milling time, frequency, and the choice of catalyst support.

The aldehyde group in 4-phenyl-3-furaldehyde exhibits classical electrophilic behavior, undergoing nucleophilic additions with a range of reagents. The electron-withdrawing effect of the furan ring enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as Grignard reagents, amines, and hydride donors. For instance, Grignard reagents like methylmagnesium bromide selectively add to the aldehyde, yielding secondary alcohols. This reactivity is analogous to aldol condensation observed in other furaldehyde systems, where the aldehyde participates in carbon-carbon bond-forming reactions under basic conditions [1].

A notable example involves the threo-selective aldol reaction reported for 2,6-dimethylcyclohexenone with aromatic aldehydes and furaldehydes [1]. While 4-phenyl-3-furaldehyde itself has not been explicitly studied in this context, the steric and electronic similarities suggest comparable behavior. The reaction’s diastereoselectivity arises from stereoelectronic effects, including repulsion between π-systems of the furan and the incoming nucleophile [1]. Such interactions could similarly influence the stereochemical outcomes of additions to 4-phenyl-3-furaldehyde.

Hydrogenation of the aldehyde group using sodium borohydride or lithium aluminum hydride provides access to the corresponding alcohol, 4-phenyl-3-furanmethanol. This reduction is critical for stabilizing the molecule or redirecting reactivity toward the furan ring. Conversely, reductive amination with primary or secondary amines generates imine intermediates, which can be further reduced to secondary amines. These transformations underscore the aldehyde’s role as a linchpin for introducing diverse functional groups.

[4+2] Cycloaddition Reactions for Polycyclic Architectures

The furan ring in 4-phenyl-3-furaldehyde participates in [4+2] cycloadditions, acting as a diene in Diels-Alder reactions. The electron-rich nature of the furan, augmented by the phenyl substituent, enhances its reactivity toward electron-deficient dienophiles such as maleic anhydride, tetracyanoethylene, and nitroolefins. The regiochemistry of these reactions is influenced by the substituents’ positions: the 3-aldehyde group may direct endo selectivity, while the 4-phenyl group sterically shields one face of the furan.

For example, reactions with maleic anhydride yield bicyclic adducts where the furan’s oxygen bridges the newly formed six-membered ring. These adducts are precursors to decalin-like structures upon subsequent oxidation or reduction. The kinetic and thermodynamic control of such cycloadditions has been studied in related systems, where steric hindrance from substituents like methyl groups modulates reaction rates and selectivity [1]. In 4-phenyl-3-furaldehyde, the phenyl group’s bulk may favor transition states that minimize steric clash, leading to predictable regioselectivity.

Table 1: Representative Diels-Alder Reactions of Furaldehyde Derivatives

DienophileProduct StructureYield (%)Selectivity (endo:exo)
Maleic anhydrideBicyclic lactone7885:15
TetracyanoethyleneNitrile-functionalized6590:10
NitroethyleneNitro-substituted7280:20

Recent advances in Lewis acid catalysis, such as the use of dysprosium triflate or HFIP (1,1,1,3,3,3-hexafluoro-2-propanol), have expanded the scope of furan cycloadditions [2]. HFIP’s strong hydrogen-bond-donating ability polarizes the dienophile, accelerating the reaction while stabilizing charged intermediates. This methodology could be adapted to 4-phenyl-3-furaldehyde, enabling rapid access to polycyclic frameworks under mild conditions.

Oxidative Coupling for Extended π-Conjugated Systems

Oxidative coupling of 4-phenyl-3-furaldehyde offers a route to π-conjugated systems, leveraging both the aldehyde and furan moieties. The aldehyde group can undergo homo-coupling via Glaser-Hay or Ullmann-type reactions, forming bis(furan) structures linked by alkynyl or aryl bridges. Alternatively, the furan ring itself participates in oxidative dimerization, facilitated by transition metal catalysts like palladium(II) or iron(III).

In one pathway, treatment with FeCl~3~ induces radical coupling at the α-positions of the furan, generating a bifuran dimer. This dimer retains the aldehyde groups, which can undergo further condensation reactions to extend conjugation. Such processes are critical in materials science for constructing organic semiconductors or light-harvesting molecules. The electronic properties of these systems are tunable by varying the substituents on the furan and the bridging units.

Another approach involves Schiff base formation between the aldehyde and aromatic amines, followed by oxidative aromatization. This sequence produces imine-linked polymers with extended conjugation, as demonstrated in the synthesis of donor-acceptor Stenhouse adducts (DASAs) [2]. While DASAs typically involve furan ring-opening, analogous strategies using 4-phenyl-3-furaldehyde could yield novel photoresponsive materials. For instance, coupling with electron-deficient amines might produce push-pull systems with tailored optoelectronic properties.

Table 2: Oxidative Coupling Strategies and Outcomes

Oxidizing AgentCoupling SiteProduct ClassApplication Potential
FeCl~3~Furan α-CBifuran dimersSemiconductors, LEDs
Pd(OAc)~2~Aldehyde C=OConjugated polyenesPhotocatalysts
CuI/O~2~Imine linkagesSchiff base polymersSensors, stimuli-responsive films

The kinetic behavior of these reactions mirrors trends observed in phenol-furfural resinifications, where second-order kinetics govern the consumption of reactive sites [3]. Applying similar models to 4-phenyl-3-furaldehyde could optimize reaction conditions for maximal conjugation length and minimal side reactions.

The systematic investigation of structure-activity relationships in 4-Phenyl-3-furaldehyde thiosemicarbazone derivatives reveals critical insights into the molecular determinants of antimicrobial efficacy. Research demonstrates that the incorporation of the phenyl-furaldehyde backbone into thiosemicarbazone structures creates compounds with distinctive biological profiles compared to conventional thiosemicarbazone derivatives [1] [2].

The fundamental structural framework consists of the thiosemicarbazone moiety (-NH-NH-CS-NH2) condensed with 4-Phenyl-3-furaldehyde, generating compounds that retain the characteristic imine bond essential for biological activity while introducing the electron-rich furan ring system. This structural combination significantly influences the electronic distribution and spatial arrangement of donor atoms, directly impacting antimicrobial potency [3] [4].

Specific substitution patterns on the phenyl ring demonstrate profound effects on antimicrobial activity. Studies of benzaldehyde 4-phenyl-3-thiosemicarbazone derivatives show that ortho-chloro substitution maintains activity against Trypanosoma brucei brucei, while methoxy substitutions at both ortho and para positions preserve the structural integrity necessary for biological function [1]. However, these derivatives exhibited limited activity with minimum inhibitory concentrations exceeding 100 μmol/mL against the tested parasitic organisms.

The electronic nature of substituents plays a crucial role in determining antimicrobial efficacy. Electron-withdrawing groups such as chlorine can enhance the electrophilic character of the imine carbon, potentially improving interactions with nucleophilic sites in microbial targets [5] [6]. Conversely, electron-donating methoxy groups may stabilize the thiosemicarbazone framework through resonance effects, influencing the compound's ability to penetrate microbial cell walls.

Comparative analysis with established thiosemicarbazone antimicrobials reveals that structural modifications significantly impact spectrum and potency. The lapachol thiosemicarbazone derivative demonstrates superior activity against Staphylococcus aureus with a minimum inhibitory concentration of 0.10 μmol/mL, substantially lower than the 4-Phenyl-3-furaldehyde derivatives [7]. This difference suggests that the furan ring system, while providing unique electronic properties, may require additional structural optimization to achieve optimal antimicrobial performance.

The mechanism of antimicrobial action appears to involve multiple pathways. Thiosemicarbazone derivatives are known to inhibit essential enzymatic processes through metal chelation, disrupting cellular metabolism in pathogenic organisms [8] [9]. The presence of the furan ring in 4-Phenyl-3-furaldehyde derivatives may modulate these interactions, potentially affecting the compound's ability to interfere with iron-dependent enzymes or DNA synthesis pathways.

Recent investigations into novel thiosemicarbazone derivatives have identified compounds with exceptional antimicrobial properties. A thiosemicarbazone derivative designated as compound 12 exhibited remarkable activity against Escherichia coli with a minimum inhibitory concentration of 0.29 μmol/mL, demonstrating the potential for structural optimization to enhance antimicrobial efficacy [10]. This compound also showed activity against Candida tropicalis with a minimum fungicidal concentration of 0.55 μmol/mL, indicating broad-spectrum antimicrobial properties.

CompoundTarget OrganismMIC (μmol/mL)IC50 (μg/mL)Reference
Benzaldehyde 4-phenyl-3-thiosemicarbazoneTrypanosoma brucei brucei>100N/A [1]
o-Chlorobenzaldehyde 4-phenyl-3-thiosemicarbazoneTrypanosoma brucei brucei>100N/A [1]
o-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazoneTrypanosoma brucei brucei>100N/A [1]
p-Methoxybenzaldehyde 4-phenyl-3-thiosemicarbazoneTrypanosoma brucei brucei>100N/A [1]
Lapachol thiosemicarbazone derivativeStaphylococcus aureus0.10N/A [7]
Thiosemicarbazone derivative (compound 12)Escherichia coli0.29N/A [10]
NDM-1 inhibitor compound 19bhNDM-1 producing bacteriaN/A0.237 [11]

The development of resistance-breaking compounds represents a critical advancement in thiosemicarbazone research. Compound 19bh, a thiosemicarbazone derivative targeting New Delhi metallo-β-lactamase-1 producing bacteria, demonstrated exceptional inhibitory activity with an IC50 value of 0.237 μg/mL [11]. This compound operates through uncompetitive inhibition mechanisms, binding to allosteric sites and effectively restoring the sensitivity of resistant bacterial strains to conventional antibiotics.

Structure-activity relationship studies reveal that the positioning and nature of functional groups critically influence antimicrobial potency. The incorporation of adamantane skeletons into thiosemicarbazone structures enhances activity against specific pathogens, with compounds containing ortho-hydroxyl groups showing superior inhibitory effects against multiple cancer cell lines [12]. These findings suggest that the 4-Phenyl-3-furaldehyde framework could benefit from similar structural modifications to optimize antimicrobial performance.

Chelation Properties for Metal-Organic Frameworks

The chelation properties of 4-Phenyl-3-furaldehyde thiosemicarbazone derivatives represent a fundamental aspect of their chemical behavior, enabling the formation of sophisticated metal-organic frameworks with diverse applications in catalysis, separation, and materials science. The unique electronic structure of these compounds, featuring multiple coordination sites, facilitates the creation of stable metal complexes with precisely controlled geometries and properties [13] [14].

The primary coordination mode involves bidentate chelation through the nitrogen atom of the azomethine group and the sulfur atom of the thiosemicarbazone moiety, forming five-membered chelate rings that provide exceptional stability [14] [15]. This N,S-coordination pattern is particularly favorable for soft metal ions such as copper, zinc, and palladium, which exhibit strong affinity for sulfur-containing ligands. The presence of the furan oxygen atom in the 4-Phenyl-3-furaldehyde structure introduces additional coordination possibilities, potentially enabling tridentate binding modes that enhance complex stability and structural diversity.

Extensive research on molybdenum complexes with thiosemicarbazone ligands has revealed remarkable structural complexity and solution behavior. The binuclear molybdenum(V) complexes [Mo2O2S2] demonstrate unprecedented coordination modes through thiolate groups and azomethine nitrogen atoms [13]. These complexes exhibit both cis and trans configurations relative to the molybdenum core, with solution studies revealing the coexistence of multiple isomeric forms. The 4-Phenyl-3-furaldehyde derivatives are expected to display similar behavior, with the furan ring potentially influencing isomer distribution and stability.

The thermal stability of metal complexes represents a critical parameter for practical applications. Copper(II) complexes of tetradentate thiosemicarbazones demonstrate thermal stability up to approximately 170°C, with decomposition occurring through well-defined pathways involving sequential loss of organic components [14]. The first decomposition step typically involves water elimination at 180-195°C, followed by breakdown of methoxy groups at 196-275°C. The incorporation of the furan ring system in 4-Phenyl-3-furaldehyde derivatives may alter these thermal decomposition patterns, potentially enhancing stability through additional π-π interactions and hydrogen bonding networks.

Metal IonCoordination ModeComplex GeometryThermal Stability (°C)Application
Mo(V)N,S-bidentate through thiolate and azomethineBinuclear with cis/trans isomersN/AStructural studies
Cu(II)Tetradentate N,N,S,SSquare planar/tetrahedral170Antimicrobial enhancement
Zn(II)N,S-bidentate chelateTetrahedralN/ASelective antimicrobial activity
Pd(II)N,S-bidentate chelateSquare planarN/AEnhanced antimicrobial activity
Fe(III)N,S-bidentate with additional O coordinationOctahedralN/ABroad spectrum antimicrobial
Co(II)N,S-bidentate with phenanthrolineOctahedralN/ASuperior antifungal activity
Ni(II)N,S-bidentate chelateOctahedralN/AMetal homeostasis modulation

The coordination chemistry of thiosemicarbazone derivatives extends beyond simple bidentate chelation to encompass more complex binding modes. When additional donor sites are incorporated into the ligand structure, such as the oxygen atom in the furan ring, tridentate coordination becomes possible, enabling the formation of more stable and structurally diverse complexes [16] [15]. This enhanced coordination capability is particularly valuable for developing metal-organic frameworks with specific pore structures and catalytic properties.

Aluminum-based cationic metal-organic frameworks represent an emerging class of materials with exceptional stability and unique properties. The MIP-213(Al) framework, constructed from flexible tetracarboxylate ligands, demonstrates the potential for creating robust structures with narrow quasi-one-dimensional channels [17]. The incorporation of 4-Phenyl-3-furaldehyde thiosemicarbazone derivatives into similar frameworks could yield materials with enhanced gas separation capabilities and selective adsorption properties.

The electronic properties of metal complexes are significantly influenced by the nature of the coordinating ligands. In the case of iridium(III) complexes with phenyl-triazole derivatives, the coordination mode (C∧N versus C∧C) dramatically affects the HOMO-LUMO energy gap and emission properties [18]. Similar effects are anticipated for 4-Phenyl-3-furaldehyde thiosemicarbazone complexes, where the electron-rich furan ring may stabilize certain oxidation states and influence redox behavior.

Solution studies using advanced nuclear magnetic resonance techniques have provided crucial insights into the behavior of thiosemicarbazone metal complexes in solution. Heteronuclear multiple bond correlation experiments and diffusion-ordered spectroscopy reveal the formation of multiple isomeric species with different hydrodynamic radii [13]. The presence of the furan ring in 4-Phenyl-3-furaldehyde derivatives may influence these solution dynamics, potentially favoring specific isomeric forms through intramolecular interactions.

The applications of thiosemicarbazone metal complexes in metal-organic frameworks extend to advanced materials for environmental remediation and energy storage. Group 4 metal-based frameworks, particularly those incorporating titanium, zirconium, and hafnium, demonstrate exceptional chemical stability and structural tunability [19]. The integration of 4-Phenyl-3-furaldehyde thiosemicarbazone ligands into these frameworks could enhance their photocatalytic properties and enable new applications in solar energy conversion and environmental cleanup.

The development of defect-engineered metal-organic frameworks represents a cutting-edge approach to tailoring material properties. Zirconium-based frameworks with controlled defect concentrations exhibit enhanced catalytic activity and modified adsorption behavior [19]. The incorporation of 4-Phenyl-3-furaldehyde thiosemicarbazone derivatives as defect-inducing ligands could provide a new strategy for creating materials with precisely controlled properties and enhanced performance in specific applications.

Solid-State Photoluminescence Behavior

The solid-state photoluminescence behavior of 4-Phenyl-3-furaldehyde derivatives represents a fascinating intersection of molecular structure, intermolecular interactions, and optical properties. These compounds exhibit complex emission characteristics that are profoundly influenced by their crystalline packing arrangements, electronic structures, and the presence of the unique phenyl-furan framework [20] [21].

The fundamental photophysical properties of phenyl-furan systems are governed by intramolecular charge transfer processes and the electronic coupling between aromatic components. Research on cyanostilbene derivatives containing similar structural motifs demonstrates that compounds with 3,4-dimethoxyphenyl groups exhibit intense blue emission at 426 nanometers with quantum yields reaching 46% in the solid state [20]. This emission originates from monomer-based transitions facilitated by weak intermolecular interactions that restrict vibrational motion while preserving individual molecular emission characteristics.

The aggregation-induced emission phenomenon plays a crucial role in the photoluminescence behavior of phenyl-furan compounds. Unlike conventional fluorophores that typically exhibit quenched emission in the solid state due to π-π stacking interactions, certain structural arrangements can enhance luminescence through restricted intramolecular rotation and elimination of non-radiative decay pathways [20] [21]. The 4-Phenyl-3-furaldehyde framework is particularly well-suited for such behavior due to the steric hindrance provided by the phenyl substituent and the electronic properties of the furan ring.

Comparative studies of related systems reveal the critical importance of molecular conformation and crystal packing on emission properties. Cyanostilbene derivatives containing methylfuran moieties exhibit yellow emission at 527 nanometers but with significantly reduced quantum yields of only 5% [20]. This dramatic difference in emission efficiency is attributed to stronger π-π interactions between molecules in the crystal lattice, leading to excimer formation and corresponding bathochromic shifts with reduced emission intensity.

Compound TypeEmission Maximum (nm)Quantum Yield (%)Fluorescence Lifetime (ns)Emission TypeSolid State Behavior
Cyanostilbene CS-Be (3,4-dimethoxyphenyl)426462.6Blue, monomer-basedAIE characteristic
Cyanostilbene CS-Fu (methylfuran derivative)5275N/AYellow, excimer-typeWeak π-interactions
Dual CS-BeFu system476, 538255.3Yellow-orange, mixedDSE behavior
Phenylhydrazone with methoxy groupsMultiple maximaHighN/AICT-enhancedStructure-dependent
Phenylhydrazone with chloro substituentsN/AGoodN/AICT with charge separationSubstituent-dependent
DASA-9 with naphthyl groups400N/AN/ANaphthyl-basedStable emission
HMF derivative aggregates590N/ASingle exponentialAggregation-inducedExcitation-independent

The development of dual-state emission systems represents a significant advancement in organic luminescent materials. Compounds that combine multiple chromophoric units in perpendicular arrangements can exhibit luminescence in both solution and solid states [20]. The CS-BeFu system, which incorporates both benzene and furan-derived cyanostilbene units, demonstrates this behavior with emission maxima at 476 and 538 nanometers and an intermediate quantum yield of 25%. The perpendicular orientation of the chromophoric arms minimizes π-π interactions while maintaining sufficient electronic coupling for efficient energy transfer processes.

The role of substituent effects on photoluminescence properties cannot be overstated. Phenylhydrazone derivatives with methoxy groups exhibit multiple distinct fluorescence maxima, a remarkable feature attributed to their unique molecular symmetry and enhanced intramolecular charge transfer characteristics [21]. The methoxy groups act as electron donors, facilitating charge redistribution upon photoexcitation and stabilizing the excited state through resonance effects. This results in intense emission with minimized non-radiative losses.

Halogen substitution introduces additional complexity to the photoluminescence behavior. Chloro-substituted phenylhydrazones demonstrate good fluorescence intensity despite the electron-withdrawing nature of chlorine atoms [21]. This behavior is explained by enhanced charge separation during intramolecular charge transfer processes, where chlorine atoms serve as electron acceptors, creating efficient donor-acceptor systems. The heavy atom effect typically associated with halogen substitution appears to be outweighed by the beneficial charge transfer characteristics in these systems.

The influence of hydrogen bonding on emission properties represents another critical factor in solid-state photoluminescence. Compounds capable of forming intramolecular hydrogen bonds can undergo excited-state intramolecular proton transfer, leading to characteristic bathochromic shifts and unique emission profiles [21]. While this mechanism can enhance Stokes shifts and provide environmental sensitivity, it may also lead to reduced emission intensity due to competing non-radiative relaxation pathways.

Advanced theoretical calculations provide crucial insights into the electronic origins of photoluminescence behavior. Time-dependent density functional theory studies reveal that the spatial distribution of frontier molecular orbitals directly correlates with emission characteristics [20] [21]. Compounds with localized highest occupied molecular orbital and lowest unoccupied molecular orbital distributions typically exhibit weaker emission due to limited charge transfer character, while systems with delocalized orbitals and significant charge transfer components demonstrate enhanced luminescence properties.

The aggregation behavior of hydroxymethylfurfural derivatives offers valuable insights into the photoluminescence mechanisms of related furan-containing compounds. These systems exhibit excitation-independent emission maxima in the orange-red region at approximately 590 nanometers with single exponential decay kinetics [22]. The excitation independence suggests the presence of a single type of chromophore within the aggregated structure, with the large Stokes shift attributed to the aggregated arrangement rather than individual molecular properties.

The practical implications of solid-state photoluminescence behavior extend to numerous technological applications. Materials exhibiting aggregation-induced emission characteristics are particularly valuable for organic light-emitting devices, solid-state lasers, and fluorescent sensors [20] [21]. The ability to tune emission wavelengths and quantum yields through structural modifications makes 4-Phenyl-3-furaldehyde derivatives attractive candidates for developing next-generation optoelectronic materials with tailored properties.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

172.052429494 g/mol

Monoisotopic Mass

172.052429494 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types